N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid
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Overview
Description
Lapatinib-d4 (tosylate) is a deuterated form of lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in cancer research, particularly for breast cancer treatment, due to its ability to inhibit the growth of cancer cells by blocking specific signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib-d4 (tosylate) involves the incorporation of deuterium atoms into the lapatinib molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of Lapatinib-d4 (tosylate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and Fourier transform infrared (FTIR) spectroscopy are used to validate the complex formation and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Lapatinib-d4 (tosylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
Scientific Research Applications
Lapatinib-d4 (tosylate) has a wide range of scientific research applications, including:
Mechanism of Action
Lapatinib-d4 (tosylate) exerts its effects by inhibiting the intracellular tyrosine kinase domains of both EGFR and HER2. This inhibition prevents receptor autophosphorylation upon ligand binding, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding site of these receptors, leading to the inhibition of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: The non-deuterated form of Lapatinib-d4 (tosylate), used for similar applications but with different pharmacokinetic properties.
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR, used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Uniqueness
Lapatinib-d4 (tosylate) is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly useful as an internal standard in mass spectrometry studies and in research applications requiring precise quantification .
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[(1,1,2,2-tetradeuterio-2-methylsulfonylethyl)amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i11D2,12D2;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-CBYPSWBPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)C)NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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